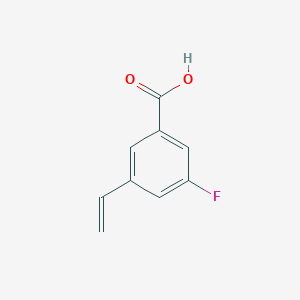

3-Ethenyl-5-fluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQIGUCTUYFWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenyl 5 Fluorobenzoic Acid and Its Structural Analogs

Strategic Approaches for Constructing the Fluorinated Benzoic Acid Core

The formation of the 3-fluoro-5-substituted benzoic acid scaffold is a critical first step in the synthesis of the target molecule. Several classical and modern techniques can be employed for this purpose, including electrophilic and nucleophilic aromatic substitution reactions, followed by or preceded by carboxylation.

Electrophilic Aromatic Substitution for Initial Fluorination

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of electrophilic fluorine. wikipedia.org While elemental fluorine is highly reactive and less selective, modern reagents have been developed for safer and more controlled fluorination. Reagents containing a nitrogen-fluorine (N-F) bond are now widely used. wikipedia.org

For the synthesis of a precursor to 3-ethenyl-5-fluorobenzoic acid, a suitable starting material would be a substituted benzene (B151609) derivative that can direct the incoming fluorine atom to the desired meta position relative to the future carboxylic acid and ethenyl groups. The reactivity and directing effects of existing substituents on the benzene ring are crucial in this step.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The general mechanism is believed to proceed through either an SN2 pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions. wikipedia.org

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name (Acronym) | Chemical Structure | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Crystalline solid, commercially available, good reactivity. |

| Selectfluor® (F-TEDA-BF₄) | [C₇H₁₄FN₂]⁺[BF₄]⁻ | Cationic reagent, highly reactive, soluble in polar solvents. |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | C₆H₄(SO₂)₂NF | Effective fluorinating agent. |

Nucleophilic Aromatic Substitution in Fluorobenzoic Acid Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative and often complementary approach to introduce a fluorine atom onto an aromatic ring. This reaction typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho and/or para to a good leaving group (such as a halogen).

In the context of synthesizing a precursor for this compound, one could envision a starting material like 3,5-dinitrobenzoic acid or a derivative thereof. The reaction would involve the displacement of one of the nitro groups with a fluoride (B91410) ion, typically from a source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is generally carried out in a polar aprotic solvent at elevated temperatures.

Carboxylation Reactions for Benzoic Acid Moiety Formation

The introduction of the carboxylic acid group is a fundamental transformation in the synthesis of benzoic acid derivatives. Several methods can be employed, with the choice depending on the nature of the starting material.

One common method is the carbonation of an organometallic reagent . For instance, a fluorinated and ethenylated aryl halide (e.g., 1-bromo-3-ethenyl-5-fluorobenzene) can be converted into an organolithium or Grignard reagent. This organometallic intermediate is then reacted with carbon dioxide (CO₂), followed by an acidic workup to yield the desired benzoic acid.

Alternatively, the oxidation of a methyl or other alkyl group on the aromatic ring can furnish the carboxylic acid. For example, if a precursor such as 3-fluoro-5-methylstyrene is available, it can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Another approach involves the hydrolysis of a nitrile . A precursor containing a cyano group at the desired position can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.

Introduction of the Ethenyl Moiety at the C-3 Position

Once the fluorinated benzoic acid core or a suitable precursor is in hand, the next critical step is the introduction of the ethenyl (vinyl) group at the C-3 position. Olefination and cross-coupling reactions are the most powerful tools for this transformation.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org These reactions would typically start from a precursor such as 3-formyl-5-fluorobenzoic acid or its corresponding ester.

Wittig Reaction: This reaction involves the use of a phosphonium ylide, which is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comorganic-chemistry.org For the introduction of a vinyl group, methyltriphenylphosphonium bromide is a common choice for the ylide precursor. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to yield the alkene and triphenylphosphine oxide. libretexts.org

Reaction Scheme:

Ph₃P + CH₃Br → [Ph₃PCH₃]⁺Br⁻ (Methyltriphenylphosphonium bromide)

[Ph₃PCH₃]⁺Br⁻ + Base → Ph₃P=CH₂ (Methylenetriphenylphosphorane)

3-Formyl-5-fluorobenzoic acid + Ph₃P=CH₂ → this compound + Ph₃PO

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphonium ylides and often provide better stereoselectivity, typically favoring the (E)-alkene. wikipedia.org A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, facilitating easier purification. wikipedia.org

Reaction Scheme:

(EtO)₂P(O)CH₃ + Base → (EtO)₂P(O)CH₂⁻

3-Formyl-5-fluorobenzoic acid + (EtO)₂P(O)CH₂⁻ → this compound + (EtO)₂PO₂⁻

Table 2: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble) |

| Reactivity | Generally less reactive with hindered ketones | More reactive, reacts with aldehydes and ketones |

| Stereoselectivity | Can be tuned, but often gives mixtures | Typically high (E)-selectivity |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Heck reaction, in particular, is a powerful method for the vinylation of aryl halides. beilstein-journals.org This approach would involve the reaction of a precursor like 3-bromo-5-fluorobenzoic acid or its ester with ethylene gas or a vinylating agent in the presence of a palladium catalyst and a base.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and regenerate the catalyst.

Reaction Scheme:

3-Bromo-5-fluorobenzoic acid + H₂C=CH₂ --(Pd catalyst, Base)--> this compound

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction and can influence the yield and selectivity of the desired product.

Other Olefination and Vinylogous Condensation Strategies

The introduction of the ethenyl (vinyl) group onto the aromatic ring can be achieved through various olefination reactions, where a carbonyl precursor is converted into an alkene. The Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination reactions stand out as powerful strategies.

A hypothetical but highly effective approach would involve a precursor such as methyl 3-formyl-5-fluorobenzoate. The HWE reaction offers distinct advantages over the traditional Wittig reaction. Utilizing a phosphonate-stabilized carbanion, the HWE reaction is more nucleophilic and the resulting phosphate byproduct is water-soluble, simplifying purification significantly compared to the triphenylphosphine oxide generated in a Wittig reaction. wikipedia.orgalfa-chemistry.com This reaction typically shows high E-selectivity, favoring the formation of the trans-alkene. wikipedia.orgorganic-chemistry.org For instances where the Z-isomer is desired, modifications such as the Still-Gennari olefination, which employs phosphonates with electron-withdrawing groups, can be used to invert the selectivity. nrochemistry.comnih.gov

The Julia-Kocienski olefination, a modification of the Julia olefination, is another advanced method that reacts an aldehyde with a heterocyclic sulfone (commonly a 1-phenyl-1H-tetrazol-5-yl sulfone) to produce alkenes with high E-selectivity. wikipedia.org This method is noted for its mild conditions and tolerance of a wide array of functional groups, making it a robust option in complex syntheses. wikipedia.org

Multi-Step Convergent and Divergent Synthesis Routes to this compound

Constructing the target molecule necessitates a multi-step approach, which can be designed in a convergent or divergent manner. A highly practical starting material for such routes is 3-bromo-5-fluorobenzoic acid , which is accessible through methods like the hydrolysis of 3-bromo-5-fluorobenzonitrile. chemicalbook.com

A convergent synthesis would involve preparing the key fragments separately before combining them in a final, crucial step. In this context, a palladium-catalyzed cross-coupling reaction represents an ideal convergent strategy, where the protected 3-bromo-5-fluorobenzoate core is coupled with a vinyl-containing reagent.

A divergent approach would utilize a common intermediate, like 3-bromo-5-fluorobenzoate, to synthesize not only the target molecule but also a library of related analogs by applying different coupling partners or reaction sequences.

Sequential Functionalization Strategies

A logical and efficient pathway to this compound involves a sequential functionalization strategy starting from 3-bromo-5-fluorobenzoic acid. This route relies on the differential reactivity of the functional groups and the strategic introduction of the ethenyl moiety.

The proposed sequence is as follows:

Protection of the Carboxylic Acid: The acidic proton of the carboxyl group can interfere with many organometallic reagents and bases used in cross-coupling reactions. Therefore, the first step is to protect it, typically as a methyl or ethyl ester, via Fischer esterification or by reaction with an alkyl halide in the presence of a base.

Palladium-Catalyzed Vinylation: With the carboxyl group protected, the C-Br bond can be selectively functionalized to introduce the vinyl group. Two premier methods for this transformation are the Heck and Suzuki-Miyaura reactions.

Heck Reaction: This reaction directly couples the aryl bromide with an alkene, such as ethylene gas, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org While effective, the use of gaseous ethylene can require specialized equipment. nih.govnih.gov

Suzuki-Miyaura Reaction: A more common laboratory-scale method involves the coupling of the aryl bromide with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid. This reaction is known for its mild conditions and high functional group tolerance.

Deprotection: The final step is the hydrolysis of the ester protecting group to reveal the carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup.

This type of sequential approach, where different positions on an aromatic ring are functionalized in a controlled order, is a cornerstone of modern synthetic chemistry for creating highly substituted molecules. researchgate.netgoogle.com

Protecting Group Strategies in Complex Syntheses

In any multi-step synthesis, protecting groups are essential tools for masking reactive functional groups to prevent undesired side reactions. oup.com For the synthesis of this compound, the primary concern is the acidic proton of the carboxylic acid, which would be deprotonated by bases or react with organometallic intermediates used in cross-coupling steps. oup.comyoutube.com

The most common strategy is to convert the carboxylic acid into an ester. oup.comthieme-connect.de The choice of ester is critical and depends on the stability required during subsequent steps and the conditions available for its removal. The concept of orthogonality is key, where each protecting group in a molecule can be removed under a specific set of conditions without affecting the others. oup.com For instance, a benzyl ester can be removed by hydrogenolysis, which would not affect a methyl ester, while a tert-butyl ester is labile under acidic conditions that might leave other esters intact. A dM-Dim (dimethyl-1,3-dithian-2-yl-methyl) ester offers another layer of orthogonality, as it is removed under nearly neutral oxidative conditions. nih.gov

| Protecting Group | Typical Formation Reagent(s) | Common Cleavage Condition(s) | Stability Notes |

|---|---|---|---|

| Methyl Ester | CH3OH, H+ (acid catalyst) | NaOH or LiOH, H2O/MeOH; then H+ | Stable to acid and hydrogenation. Base-labile. |

| Benzyl Ester | Benzyl alcohol, H+ or Benzyl bromide, Base | H2, Pd/C (Hydrogenolysis) | Stable to acid and base. Cleaved under reductive conditions. |

| tert-Butyl Ester | Isobutylene, H+ | Trifluoroacetic acid (TFA) or HCl | Stable to base and hydrogenation. Highly acid-labile. |

| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF (Fluoride source) or mild acid | Labile to both acidic and basic aqueous conditions. |

Methodological Advancements in Yield Enhancement and Purity Control

The choice of the catalyst system is paramount. For palladium-catalyzed reactions, this includes not only the palladium source (e.g., Pd(OAc)₂, [Pd₂(dba)₃]) but also the supporting ligand. Ligands, such as bulky dialkylbiarylphosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, enhance its catalytic activity, and can influence the selectivity of the reaction, ultimately leading to higher yields and minimizing side products like homocoupled dimers. nih.gov

The reaction conditions, including the choice of base, solvent, temperature, and reaction time, must be carefully optimized. The base plays a critical role in the catalytic cycle of both Heck and Suzuki reactions, and its strength and solubility can significantly impact the reaction rate. wikipedia.org The solvent can affect the solubility of reactants and the stability of catalytic intermediates. nih.gov Systematic screening of these variables allows for the identification of optimal conditions that favor product formation and suppress impurity generation.

| Parameter | Influence on Reaction | Examples of Variables |

|---|---|---|

| Palladium Source | Affects catalyst activation and stability. | Pd(OAc)2, PdCl2, Pd(PPh3)4, Palladacycle precatalysts |

| Ligand | Crucial for catalyst stability, activity, and selectivity. Prevents Pd black precipitation. | Phosphines (PPh3, XPhos), N-Heterocyclic Carbenes (NHCs) |

| Base | Essential for transmetalation (Suzuki) or HX abstraction (Heck). | Inorganic (K2CO3, Cs2CO3, K3PO4), Organic (Et3N, DIPEA) |

| Solvent | Impacts solubility, reaction rate, and catalyst stability. | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (for some systems) |

| Temperature | Affects reaction kinetics; optimization needed to balance rate and side reactions. | Typically ranges from room temperature to >100 °C. |

Green Chemistry Principles in this compound Synthesis

One of the most impactful changes is the replacement of hazardous organic solvents with more benign alternatives. Recent advancements in Suzuki-Miyaura coupling have demonstrated high efficiency in water, often with the aid of surfactants or water-soluble ligands, eliminating the need for volatile organic compounds (VOCs). gctlc.orgresearchgate.net Similarly, solvent-free or "neat" reaction conditions, such as a hand-ground Wittig reaction, can drastically reduce waste. gctlc.org

From a catalysis perspective, green chemistry encourages the use of highly efficient catalysts at very low loadings to minimize residual metal in the final product. The development of heterogeneous catalysts, where the palladium is immobilized on a solid support, is particularly attractive as it allows for easy separation and recycling of the expensive and toxic heavy metal catalyst. researchgate.net

Improving the atom economy of the synthesis is another core principle. Catalytic reactions like the Heck and Suzuki couplings are inherently more atom-economical than stoichiometric reactions like the Wittig olefination, which generates a full equivalent of triphenylphosphine oxide waste. organic-chemistry.org Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is a fundamental goal of green synthesis.

| Green Chemistry Principle | Application to Synthesis | Specific Example |

|---|---|---|

| Safer Solvents | Replace hazardous organic solvents like toluene or DMF. | Performing the Suzuki-Miyaura coupling reaction in water. inovatus.es |

| Catalysis | Use highly active catalysts to reduce metal loading and enable recycling. | Employing a heterogeneous Pd/C catalyst that can be filtered off and reused. |

| Atom Economy | Select reactions that maximize the incorporation of reactant atoms into the product. | Preferring a catalytic Heck reaction over a stoichiometric Wittig reaction. |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure when possible. | Using a highly active catalyst system that allows the cross-coupling to proceed at a lower temperature. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 3-Ethenyl-5-fluorobenzoic acid, offering unambiguous assignment of proton and carbon signals and confirming the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the carboxylic acid proton, the three aromatic protons, and the three protons of the ethenyl (vinyl) group. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, due to hydrogen bonding. libretexts.org

The ethenyl group protons form a complex spin system (AMX or DDX), resulting in three distinct signals:

Hα (geminal to the ring): A doublet of doublets, influenced by cis- and trans-coupling to the terminal vinyl protons.

Hβ-cis and Hβ-trans: Two separate signals, each appearing as a doublet of doublets, due to geminal coupling with each other and cis/trans coupling with Hα.

The aromatic region will show three signals, with their chemical shifts and multiplicities influenced by coupling to each other and to the fluorine atom. The characteristic proton-fluorine coupling constants (JHF) are crucial for definitive assignments.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | >12.0 | broad singlet | - |

| Aromatic H-2 | ~7.9 | doublet of doublets (dd) | ³JHH, ⁴JHF |

| Aromatic H-4 | ~7.5 | doublet of doublets (dd) | ³JHH, ³JHF |

| Aromatic H-6 | ~7.7 | triplet (t) or ddd | ⁴JHH, ⁵JHF |

| Ethenyl Hα | ~6.7 | doublet of doublets (dd) | ³Jtrans, ³Jcis |

| Ethenyl Hβ (trans) | ~5.9 | doublet (d) | ³Jtrans |

| Ethenyl Hβ (cis) | ~5.4 | doublet (d) | ³Jcis |

The ¹³C NMR spectrum provides a definitive map of the carbon framework. Nine distinct signals are expected for this compound: one for the carboxylic carbon, six for the aromatic carbons, and two for the ethenyl carbons. The chemical shift of the carboxyl carbon is typically found in the range of 165-185 ppm. libretexts.org

A key feature of the spectrum is the presence of carbon-fluorine couplings (JCF), which are observable over one to four bonds. The direct one-bond coupling (¹JCF) for the carbon attached to the fluorine atom is typically very large, while two-, three-, and four-bond couplings are progressively smaller but still diagnostically useful for confirming assignments.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key C-F Coupling |

| C=O (Carboxyl) | ~167 | ⁴JCF |

| C-1 (ipso-COOH) | ~132 | ³JCF |

| C-2 | ~125 | ⁴JCF |

| C-3 (ipso-Ethenyl) | ~140 | ³JCF |

| C-4 | ~120 | ²JCF |

| C-5 (ipso-F) | ~163 | ¹JCF (large) |

| C-6 | ~115 | ²JCF |

| Cα (Ethenyl) | ~136 | - |

| Cβ (Ethenyl) | ~117 | - |

¹⁹F NMR spectroscopy is a highly sensitive method for probing the environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift provides information about the electronic environment, while the multiplicity of the signal arises from couplings to nearby protons, primarily the aromatic protons at positions C-4 and C-6 (ortho protons), which would split the signal into a doublet of doublets. Data for the related compound 3-fluorobenzoic acid shows a chemical shift around -114 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | ~ -114 | doublet of doublets (dd) |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complete molecular structure by establishing atom-to-atom connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would show correlations between the interconnected ethenyl protons (Hα, Hβ-cis, Hβ-trans) and separately, among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the protonated carbons in the aromatic ring (C-2, C-4, C-6) and the ethenyl group (Cα, Cβ).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing confirmation of the functional groups present. nih.gov

The carboxylic acid functional group has several characteristic absorption bands in the IR spectrum, which are often broadened due to strong intermolecular hydrogen bonding that leads to the formation of dimers. spectroscopyonline.com

The key vibrational modes for the carboxylic acid group are:

O–H Stretching: A very broad and prominent absorption band is observed in the region of 3300–2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer. spectroscopyonline.com

C=O Stretching: An intense, sharp absorption appears between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org For aromatic carboxylic acids, conjugation with the benzene ring typically lowers this frequency to the 1710–1680 cm⁻¹ range. spectroscopyonline.com

C–O Stretching and O–H Bending: The C–O stretching vibration appears in the 1320–1210 cm⁻¹ region, while the in-plane O–H bending (wag) contributes to a broad absorption around 960-900 cm⁻¹. spectroscopyonline.comorgchemboulder.com

Table 4: Characteristic IR Absorption Bands for the Carboxylic Acid Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Appearance |

| O–H Stretch | 3300–2500 | Strong | Very Broad |

| C=O Stretch | 1710–1680 | Strong | Sharp |

| C–O Stretch | 1320–1210 | Medium | - |

| O–H Bend | 960–900 | Medium | Broad |

Characterization of Ethenyl C=C and C-H Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides critical insights into the characteristic vibrations of the ethenyl (vinyl) group of this compound.

The C=C stretching vibration of the ethenyl group is a key diagnostic peak. Typically, this vibration appears in the infrared and Raman spectra in the region of 1630-1650 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. For similar molecules like 4-vinylbenzoic acid, vibrational analysis has been carried out using FT-IR and FT-Raman spectroscopy, often supported by computational methods like Density Functional Theory (DFT) for precise band assignments. researchgate.netdtu.dk

The C-H stretching vibrations of the vinyl group are expected in the 3000-3100 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations are also characteristic and typically appear in the 900-1000 cm⁻¹ range. These vibrational modes are crucial for confirming the presence and structural integrity of the ethenyl substituent.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Ethenyl C=C Stretch | 1630 - 1650 |

| Ethenyl C-H Stretch | 3000 - 3100 |

| Ethenyl C-H Out-of-Plane Bend | 900 - 1000 |

Aromatic Ring Vibrational Modes and Fluorine Effects

The vibrational spectrum of the aromatic ring in this compound is complex, with characteristic C-C stretching, C-H stretching, and in-plane and out-of-plane bending modes. researchgate.net The substitution pattern, including the fluorine atom and the ethenyl and carboxylic acid groups, significantly influences the positions of these bands.

The C=O stretching vibration of the carboxylic acid group is another prominent feature, typically appearing around 1700 cm⁻¹. ias.ac.in The O-H stretching vibration of the carboxylic acid is usually observed as a broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-C Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-F Stretch | 1100 - 1400 |

| Carboxylic Acid C=O Stretch | ~1700 |

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of the molecular ion. This technique allows for the determination of the elemental composition of the molecule with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

For this compound (C₉H₇FO₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS instruments can measure this mass with errors in the parts-per-million (ppm) range, which is crucial for confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to accurate mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Electron ionization (EI) is a common technique that leads to the fragmentation of the molecular ion into smaller, characteristic ions.

The fragmentation of benzoic acid and its derivatives has been well-studied. docbrown.info For this compound, characteristic fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-17]⁺.

Loss of the carboxyl group (-COOH): This would lead to a fragment at [M-45]⁺.

Cleavage of the ethenyl group: Fragmentation of the vinyl substituent can also occur.

Decarboxylation: Loss of CO₂ from the molecular ion is a common fragmentation pathway for carboxylic acids, resulting in a fragment at [M-44]⁺. researchgate.net

The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would be indicative of its presence in the molecule. nist.gov The analysis of these fragmentation patterns, in conjunction with the accurate mass of the molecular ion, provides robust confirmation of the structure of this compound. libretexts.org

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-17]⁺ | Loss of -OH |

| [M-45]⁺ | Loss of -COOH |

| [M-44]⁺ | Loss of CO₂ |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Furthermore, X-ray crystallography reveals the supramolecular architecture, which is the arrangement of molecules in the crystal lattice. For carboxylic acids, a common supramolecular motif is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via O-H···O hydrogen bonds. researchgate.netucl.ac.uk The presence of the fluorine atom and the ethenyl group can influence the packing of these dimers and may lead to other intermolecular interactions, such as C-H···F or π-π stacking interactions. rsc.orgresearchgate.net The study of substituted benzoic acids has shown a variety of crystal packing arrangements. amanote.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic systems) to higher energy orbitals (π* orbitals).

Chemical Reactivity and Mechanistic Studies of 3 Ethenyl 5 Fluorobenzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification Kinetics and Equilibrium Studies

The conversion of 3-Ethenyl-5-fluorobenzoic acid to its corresponding esters is a fundamental reaction. The kinetics of this process are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can enhance the electrophilicity of the carboxyl carbon, potentially accelerating the rate of nucleophilic attack by an alcohol.

Equilibrium in esterification reactions is governed by the relative stabilities of the reactants and products. While specific equilibrium constants for the esterification of this compound are not extensively documented, studies on similar substituted benzoic acids suggest that the position of equilibrium can be shifted favorably towards the ester product by using an excess of the alcohol or by the removal of water as it is formed.

A representative dataset for the esterification of a related compound, 3-fluorobenzoic acid, with ethanol (B145695) is presented below to illustrate the typical kinetic parameters that might be observed.

| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Equilibrium Constant (Keq) |

| 25 | 1.2 x 10⁻⁴ | 3.5 |

| 50 | 4.5 x 10⁻⁴ | 3.8 |

| 75 | 1.5 x 10⁻³ | 4.1 |

This is a hypothetical data table based on general principles for illustrative purposes.

Amidation and Peptide Coupling Analogues

The formation of amides from this compound is a critical transformation, particularly in the synthesis of biologically active molecules. This reaction typically involves the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The principles of peptide coupling are directly applicable here, where the benzoic acid derivative can be coupled with amino acids or peptide fragments. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile. The presence of the fluorine atom can influence the reactivity of the carboxylic acid group and may necessitate optimization of coupling conditions.

Formation of Acyl Halides and Anhydrides

For reactions requiring a more electrophilic carboxylic acid derivative, this compound can be converted into an acyl halide or an anhydride. The most common method for the synthesis of the acyl chloride is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic substitution by the chloride ion.

Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be formed, which are useful intermediates in acylation reactions.

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group attached to the aromatic ring provides a second key site of reactivity, primarily undergoing addition reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

The double bond of the ethenyl group is susceptible to attack by electrophiles. For instance, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The regioselectivity of hydrohalogenation (addition of HX) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. However, the electronic influence of the substituted aromatic ring can affect this selectivity.

A summary of expected products from electrophilic addition is provided below:

| Reagent | Expected Major Product |

| Br₂ | 3-(1,2-dibromoethyl)-5-fluorobenzoic acid |

| HBr | 3-(1-bromoethyl)-5-fluorobenzoic acid |

| H₂O/H⁺ | 3-(1-hydroxyethyl)-5-fluorobenzoic acid |

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The fluorine atom and the carboxylic acid group on the aromatic ring both exert an electron-withdrawing effect, which can increase the dienophilic character of the ethenyl moiety.

In a typical Diels-Alder reaction, this compound would react with a conjugated diene to form a cyclohexene (B86901) derivative. The stereochemistry of the reaction is highly specific, with the reaction proceeding via a concerted mechanism. The specific conditions and the nature of the diene would determine the yield and the stereochemical outcome of the resulting cycloadduct.

Radical Polymerization Initiation and Propagation

The presence of the ethenyl (vinyl) group on the aromatic ring of this compound allows it to undergo radical polymerization, a process of significant industrial importance for the synthesis of a wide array of polymeric materials. The initiation of this polymerization can be achieved through the use of conventional radical initiators, which decompose upon heating or irradiation to generate free radicals. These radicals then add to the double bond of the vinyl group, initiating the polymerization process.

The propagation step involves the sequential addition of monomer units to the growing polymer chain. The rate and success of this process are influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the fluorine atom and the carboxylic acid group are electron-withdrawing. Studies on the polymerization of substituted styrenes have shown that electron-withdrawing substituents can influence the polymerization rate. cmu.edu For instance, in atom transfer radical polymerization (ATRP), monomers with electron-withdrawing substituents have been observed to polymerize faster than those with electron-donating substituents. cmu.edu This is attributed to both a larger propagation rate constant (kp) and a larger equilibrium constant (Keq) for the atom transfer process. cmu.edu

The general scheme for the radical polymerization of this compound is depicted below:

Initiation: I → 2R• R• + CH2=CH-Ar-COOH → R-CH2-CH•-Ar-COOH

Propagation: R-CH2-CH•-Ar-COOH + n(CH2=CH-Ar-COOH) → R-(CH2-CH)n+1•-Ar-COOH (where Ar = -C6H3F-)

The resulting polymer, poly(this compound), would possess a polystyrene backbone with pendant fluorobenzoic acid groups, which could impart unique properties to the material, such as altered solubility, thermal stability, and reactivity.

Influence of the Fluorine Substituent on Aromatic Reactivity

The carboxylic acid group in this compound can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of the aromatic ring. nih.gov This strategy offers a powerful tool for the synthesis of more complex molecules in a step-economical manner. tcichemicals.com The carboxylate can coordinate to a metal center, leading to the selective activation of an ortho C-H bond. nih.gov

For this compound, the two ortho positions relative to the carboxylic acid group are C2 and C6. The fluorine substituent at the 5-position and the ethenyl group at the 3-position will influence the electronic and steric environment of these C-H bonds. Palladium- and ruthenium-based catalysts are commonly employed for such transformations. nih.govnih.gov For example, Pd(II)-catalyzed C-H activation/aryl-aryl coupling of benzoic acids has been shown to be effective even for highly electron-deficient substrates. nih.gov This suggests that despite the presence of the electron-withdrawing fluorine and carboxylic acid groups, C-H activation of this compound is a feasible process.

A general representation of a directed C-H activation and functionalization reaction is shown below:

The fluorine substituent at the 5-position is expected to exert a significant influence on the regioselectivity and kinetics of reactions involving the aromatic ring. In the context of directed C-H activation, the electronic effect of the fluorine atom will modulate the acidity and reactivity of the ortho C-H bonds. While the carboxylic acid group primarily directs functionalization to the C2 and C6 positions, the fluorine atom, being an electron-withdrawing group, will increase the acidity of all C-H bonds on the ring.

Studies on the C-H activation of substituted benzoic acids have demonstrated that both electronic and steric factors play a crucial role in determining the regioselectivity. mdpi.com For this compound, the C2 and C6 positions are electronically distinct due to the presence of the ethenyl and fluoro substituents. The fluorine atom's strong negative inductive effect could make the adjacent C6-H bond more susceptible to activation. However, steric hindrance from the substituents could also play a role. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the relative energies of the transition states for C-H activation at C2 versus C6, thereby predicting the most likely site of functionalization. mdpi.com

| Position | Electronic Effect of Substituents | Predicted Reactivity in Directed C-H Activation |

| C2 | ortho to -COOH, meta to -F, ortho to -CH=CH2 | Activated by -COOH directing group. |

| C6 | ortho to -COOH, ortho to -F, meta to -CH=CH2 | Activated by -COOH directing group; potentially enhanced acidity due to proximity to fluorine. |

Computational Chemistry and Theoretical Investigations of 3 Ethenyl 5 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 3-ethenyl-5-fluorobenzoic acid, DFT calculations are instrumental in understanding its electronic structure and predicting its reactivity. A common functional and basis set combination for such molecules is B3LYP/6-311++G(d,p), which has been shown to provide reliable results for geometries and vibrational frequencies of substituted benzoic acids. nih.govresearchgate.netresearchgate.net

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations can predict key bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom and the ethenyl group influences the planarity and electronic distribution of the benzene (B151609) ring. researchgate.net

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectrum allows for the assignment of experimental vibrational bands. researchgate.netresearchgate.net For instance, characteristic frequencies for the ethenyl (vinyl) group C=C stretch, the carboxylic acid C=O stretch, and the aromatic C-F stretch can be precisely calculated.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative) Note: These are typical frequency ranges based on DFT calculations for analogous compounds. Actual values require specific calculation for the target molecule.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3500 - 3600 (monomer) |

| Carboxylic Acid | C=O stretch | 1720 - 1750 |

| Ethenyl | C=C stretch | 1620 - 1640 |

| Aromatic Ring | C-F stretch | 1100 - 1300 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. wuxiapptec.comscience.gov

For this compound, DFT calculations can determine the energies and visualize the spatial distribution of these orbitals. The HOMO is expected to have significant electron density on the electron-rich ethenyl group and the benzene ring, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution suggests that the molecule can act as either an electron donor or acceptor at different sites. The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies for a Fluorobenzoic Acid Derivative Note: Data based on calculations for similar compounds like 2-chloro-6-fluorobenzoic acid. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.0 to -6.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

DFT calculations are invaluable for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. acs.org

For this compound, potential reactions for study include esterification of the carboxylic acid, electrophilic addition to the ethenyl group, or transition-metal-catalyzed cross-coupling reactions. For example, in a Heck reaction involving the ethenyl group, DFT could be used to model the oxidative addition, migratory insertion, and reductive elimination steps, identifying the rate-determining transition state and rationalizing regioselectivity. acs.org

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in the molecule, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data is a powerful method for structure verification. nih.gov DFT methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for this purpose. For this compound, predicting the ¹⁹F chemical shift is particularly important, as it is highly sensitive to the electronic environment created by the ethenyl and carboxyl substituents. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and changes shape over time. acs.org

For this compound, MD simulations can be used to explore its conformational space. This involves studying the rotation around the single bonds connecting the carboxylic acid and ethenyl groups to the aromatic ring. These simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between them, and how intramolecular hydrogen bonding might influence the conformational preferences. nih.govresearchgate.net Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. acs.orgacs.org

Quantum Chemical Topology and Bonding Analysis (e.g., AIM studies)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method used to analyze the electron density distribution to understand chemical bonding. acs.org By examining the topology of the electron density (ρ), one can partition a molecule into atomic basins and characterize the nature of the chemical bonds through the properties at bond critical points (BCPs).

For this compound, an AIM analysis would provide quantitative measures for its various bonds. Key descriptors include:

Electron density (ρ(r)) at the BCP : Indicates the strength of the bond.

Laplacian of the electron density (∇²ρ(r)) at the BCP : A negative value indicates a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic or van der Waals).

Ellipticity (ε) : Measures the deviation of the electron density from cylindrical symmetry, indicating the π-character of a bond.

This analysis can precisely describe the covalent character of the C-F, C-C, and C=C bonds and investigate weaker intramolecular interactions, such as potential hydrogen bonds involving the fluorine and carboxylic acid groups. acs.orgasianpubs.org

Computational Prediction of Novel Chemical Transformations

Computational chemistry serves as a crucial tool in modern chemical research for predicting the reactivity of molecules and exploring potential new chemical reactions. In the absence of direct experimental or computational studies on this compound, we can extrapolate from theoretical investigations of its constituent functional moieties—the ethenyl (vinyl) group and the fluoro-substituted benzoic acid ring—to predict its chemical behavior.

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing carboxylic acid and fluorine atom, and the electron-donating (via resonance) ethenyl group. Computational models can predict how these groups influence the electron density distribution across the molecule, thereby identifying sites susceptible to electrophilic or nucleophilic attack.

Predicted Reactivity of the Ethenyl Group:

The ethenyl group is a site of high electron density, making it susceptible to electrophilic addition reactions. oxfordsciencetrove.com Computational studies on similar vinyl-substituted aromatic compounds can help predict the regioselectivity and stereoselectivity of such additions. For instance, the addition of electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) would likely proceed via a carbocation intermediate. The stability of this intermediate, influenced by the electronic effects of the substituent at the meta position, would determine the final product. DFT calculations can model the transition states and intermediates of these reactions to predict the most favorable reaction pathways. researchgate.net

Furthermore, the ethenyl group can participate in radical polymerization reactions. Computational studies on the radical copolymerization of vinyl monomers, such as p-vinylbenzoic acid, have been performed to understand their reactivity parameters. redalyc.org Such studies can provide insights into the potential for this compound to act as a monomer in the synthesis of novel polymers. core.ac.ukarxiv.org

Predicted Reactivity of the Aromatic Ring and Carboxylic Acid Group:

The fluorine atom and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, computational models can predict the most likely sites for substitution by analyzing the calculated distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. nih.gov

The fluorine atom itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strong electron-withdrawing groups. researchgate.netarkat-usa.org Computational studies on fluorobenzoic acids have investigated the barriers for such substitutions. nih.gov DFT calculations can be employed to explore the feasibility of displacing the fluorine atom with various nucleophiles under different simulated conditions. researchgate.net

The carboxylic acid group can undergo typical reactions such as esterification. While this is a well-established reaction, computational methods can be used to optimize reaction conditions and explore the catalytic mechanisms involved.

Data on Predicted Reactivity:

While specific reaction data for this compound is unavailable, the following tables summarize the predicted reactivity based on computational studies of analogous systems.

Table 1: Predicted Susceptibility to Electrophilic Attack

| Molecular Site | Predicted Reactivity | Rationale from Computational Studies on Analogues |

|---|---|---|

| Ethenyl Group | High | High electron density makes it a prime target for electrophilic addition. oxfordsciencetrove.com |

Table 2: Potential Novel Transformations Predicted by Computational Analogy

| Reaction Type | Reacting Moiety | Predicted Outcome | Basis of Prediction (Analogous Systems) |

|---|---|---|---|

| Electrophilic Addition | Ethenyl Group | Formation of di-substituted ethyl chains (e.g., dihalo, halo-hydro). | Computational studies on electrophilic addition to alkenes. oxfordsciencetrove.comresearchgate.net |

| Radical Polymerization | Ethenyl Group | Formation of a polystyrene-like polymer with pendant fluorobenzoic acid groups. | Studies on radical copolymerization of vinyl monomers. redalyc.orgcore.ac.ukarxiv.org |

| Nucleophilic Aromatic Substitution | Fluorine Atom | Replacement of fluorine with other nucleophiles (e.g., -OH, -NH2). | Investigations into nucleophilic fluorination and substitution on fluorobenzoic acids. researchgate.netarkat-usa.orgresearchgate.net |

It is important to emphasize that these predictions are based on extrapolations from related systems and await experimental or specific computational verification for this compound. Future computational studies employing DFT and other advanced methods will be invaluable in elucidating the precise reaction mechanisms, transition state energies, and kinetic and thermodynamic parameters for the novel chemical transformations of this compound. nih.govrsc.orgmdpi.com

Environmental Chemistry of Fluorobenzoic Acids: Chemical Transformation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

The abiotic degradation of fluorobenzoic acids, which occurs without the intervention of living organisms, is a critical component of their environmental persistence. While many FBAs are recognized for their resistance to degradation, particularly those with multiple fluorine substitutions, they are not entirely inert. shell.com.au

Key abiotic degradation pathways include:

Photolysis: While not extensively documented for all isomers, photolytic degradation can occur. For instance, UV-induced photofragmentation has been studied for compounds like 2-fluorobenzoic acid in cryogenic inert matrices. nih.gov

Hydrolysis: The stability of the carbon-fluorine bond generally makes hydrolysis a slow process for many fluorinated aromatic compounds. However, under specific environmental conditions, hydrolysis of derivatives can occur. For example, the hydrolysis of 2,4,5-trifluorobenzotrifluoride (B39297) is a known pathway to produce 2,4,5-trifluorobenzoic acid. google.com

Chemical Oxidation: Strong oxidizing agents can degrade fluorobenzoic acids. For example, the nitric acid oxidation of 2,4-dichloro-5-fluoroacetophenone is used to synthesize 2,4-dichloro-5-fluorobenzoic acid. acs.org While these are industrial conditions, they point to potential, albeit likely slow, oxidative pathways in the environment.

No experimental data was found in the open literature for the abiotic environmental degradation of related per- and polyfluorinated phosphonic and phosphinic acids. miljodirektoratet.no The persistence of fluorinated compounds in the environment is a significant concern, as they can accumulate in living organisms. ontosight.ai

Chemical Aspects of Biodegradation Pathways for Fluorobenzoic Acids

The biodegradation of fluorobenzoic acids is highly dependent on the specific isomer and the microbial communities present. Aerobic degradation is more commonly studied and generally more effective than anaerobic degradation.

Under aerobic conditions, bacteria have evolved specific enzymatic pathways to break down these compounds. A common strategy involves the initial dioxygenation of the aromatic ring. ethz.chnih.gov

Degradation of 4-Fluorobenzoate (B1226621): Several bacterial strains, including those from the genera Alcaligenes, Pseudomonas, and Aureobacterium, can use 4-fluorobenzoate as their sole carbon and energy source. nih.gov Most of these strains degrade 4-fluorobenzoate via 4-fluorocatechol (B1207897). nih.govasm.org A species of Pseudomonas was found to release all organic fluorine as fluoride (B91410) during growth on this substrate. cdnsciencepub.com Another pathway identified in Aureobacterium sp. proceeds through 4-hydroxybenzoate (B8730719) and 3,4-dihydroxybenzoate. nih.gov

Degradation of 3-Fluorobenzoate (B1230327): The degradation of 3-fluorobenzoate can proceed via two main pathways initiated by dioxygenation. One pathway involves 1,2-dioxygenation to form 3-fluorocatechol, which can be toxic and inhibit further metabolism. ethz.ch A more productive pathway, utilized by strains like Sphingomonas sp. HB-1, begins with 1,6-dioxygenation, leading to the formation of 4-fluorocatechol and subsequent ring cleavage. ethz.ch

Cometabolism: Some microorganisms can cometabolize fluorobenzoates. For example, Pseudomonas sp. B13, when grown on 3-chlorobenzoate, can cometabolize monofluorobenzoates. nih.gov

Anaerobic degradation of fluorobenzoates is generally less favorable. However, under denitrifying conditions, the degradation of 2-fluorobenzoate (B1215865) and 4-fluorobenzoate has been observed, while 3-fluorobenzoate appears to be more recalcitrant. researchgate.netoup.com

Interactive Data Table: Bacterial Degradation of Fluorobenzoic Acid Isomers

| Fluorobenzoic Acid Isomer | Bacterial Strain(s) | Key Degradation Pathway | Intermediate(s) | Final Products |

| 4-Fluorobenzoic Acid | Alcaligenes sp., Pseudomonas sp. | Dioxygenation | 4-Fluorocatechol | Carbon, Energy, Fluoride |

| 4-Fluorobenzoic Acid | Aureobacterium sp. | Hydroxylation | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | Carbon, Energy, Fluoride |

| 3-Fluorobenzoic Acid | Sphingomonas sp. HB-1 | 1,6-Dioxygenation | 4-Fluorocatechol | Central Metabolism, Fluoride |

| 3-Fluorobenzoic Acid | Acinetobacter calcoaceticus | 1,2-Dioxygenation | 3-Fluorocatechol (toxic) | Dead-end metabolite (2-fluoro-cis,cis-muconate) |

| 2-Fluorobenzoic Acid | Pseudomonas sp. B13 (cometabolism) | Dioxygenation | Fluoride eliminated initially | Dead-end metabolite (2-fluoro-cis,cis-muconic acid) |

Environmental Fate and Transport of Fluorinated Benzoic Acids: A Chemical Perspective

The movement of fluorinated benzoic acids through soil and water is largely governed by their chemical properties and the characteristics of the environmental matrix.

Influence of pH and pKa: The transport of FBAs is highly dependent on soil pH. shell.com.au The carboxylic acid group means these compounds have relatively low pKa values (e.g., the pKa of 4-fluorobenzoic acid is approximately 4.58). ontosight.ai In near-neutral environmental pH, FBAs exist predominantly in their deprotonated, negatively charged (anionic) form. shell.com.au This anionic form is generally more mobile in soils as it is repelled by the negatively charged surfaces of clay and organic matter, leading to a lower sorption potential.

Sorption: Due to their anionic nature under most environmental conditions, FBAs tend to have limited sorption to soil particles, making them effective groundwater tracers in hydrogeological studies. shell.com.auresearchgate.net Their resistance to degradation, particularly for di- and tri-fluorinated isomers, further enhances their suitability as tracers. shell.com.au

Persistence: The stability of the C-F bond contributes to the environmental persistence of these compounds. ontosight.ai While monofluorobenzoates can be readily degraded under aerobic conditions, FBAs with two or more fluorine atoms show greater resistance to environmental degradation. shell.com.au

Interactive Data Table: Properties Influencing Environmental Fate

| Compound Property | Value/Characteristic | Implication for Environmental Fate and Transport |

| Chemical Structure | Aromatic ring with carboxylic acid and fluorine substituent(s) | The number and position of fluorine atoms affect persistence and biodegradability. |

| pKa | Generally low (e.g., ~4.58 for 4-fluorobenzoic acid) ontosight.ai | Predominantly anionic in most environmental matrices (soil, water), leading to higher mobility. shell.com.au |

| Sorption | Low sorption to soil and sediments | High potential for transport in groundwater. shell.com.au |

| Persistence | Varies; increases with the number of fluorine atoms | Can be long-lasting in the environment, with potential for long-range transport. ontosight.aishell.com.au |

Future Directions and Emerging Research Avenues for 3 Ethenyl 5 Fluorobenzoic Acid

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of 3-Ethenyl-5-fluorobenzoic acid heavily rely on advanced catalytic methods. Future research will likely concentrate on creating more efficient, selective, and sustainable catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for constructing the vinyl moiety on the aromatic ring. wwjmrd.comrsc.orgrsc.org Recent advancements have focused on developing highly active catalysts that can operate under mild conditions and with low catalyst loadings. wwjmrd.comresearchgate.net For the synthesis of this compound, research into novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) palladium complexes could lead to improved yields and functional group tolerance. wwjmrd.comresearchgate.net Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles on various supports, offers the promise of easier separation and recycling, contributing to greener synthetic processes. researchgate.net

Beyond synthesis, catalytic transformations of the vinyl and carboxylic acid groups are crucial. For instance, palladium-catalyzed reactions could be explored for the selective hydrogenation or oxidation of the vinyl group. researchgate.net Ruthenium-catalyzed multicomponent reactions involving 2-vinylbenzoic acids have shown promise for creating complex heterocyclic structures, an avenue that could be extended to the fluorinated analogue. beilstein-journals.orgrsc.org The development of catalysts for the stereoselective functionalization of the vinyl group, such as asymmetric dihydroxylation or epoxidation, would provide access to chiral building blocks with significant potential in medicinal chemistry.

Exploration of Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential industrial demand, the development of scalable and efficient production methods for this compound is paramount. Flow chemistry and automated synthesis are poised to play a pivotal role in this endeavor. researchgate.netdrugdiscoverytrends.com

Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. beilstein-journals.orgrsc.orgresearchgate.netacs.org The synthesis of substituted styrenes and benzoic acid derivatives has been successfully demonstrated using flow reactors. researchgate.netrsc.orgresearchgate.net Future research should focus on adapting and optimizing these flow processes for the continuous production of this compound. This could involve the integration of multiple reaction steps, such as the initial cross-coupling reaction followed by in-line purification, into a single, automated sequence. drugdiscoverytrends.comrsc.org The use of superheated flow conditions could also significantly accelerate reaction rates. researchgate.netacs.org A scalable continuous-flow process for the nitration of aromatic compounds has been developed, demonstrating the potential for large-scale production of functionalized aromatics. rsc.org

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. By systematically varying parameters such as temperature, pressure, and reagent concentrations, these systems can rapidly identify the optimal conditions for the synthesis of this compound and its derivatives. beilstein-journals.org This high-throughput approach can significantly reduce development time and costs.

Application in Advanced Functional Materials Beyond Traditional Polymers

The unique combination of a reactive vinyl group, a polar carboxylic acid, and an electron-withdrawing fluorine atom makes this compound an attractive building block for advanced functional materials.

The vinyl group allows for polymerization, and the resulting fluorinated polyelectrolytes could exhibit interesting properties for applications in coatings, adhesives, and drug delivery systems. innospk.com The incorporation of 4-vinylbenzoic acid into polymers has been shown to be useful for creating materials with specific functionalities. mdpi.comacs.orgresearchgate.netscispace.comjst.go.jp Research into the polymerization of this compound could lead to the development of novel polymers with tailored thermal, mechanical, and optical properties.

Beyond traditional polymers, this compound could find use in the synthesis of more sophisticated materials. For example, its derivatives could be employed as ligands for the creation of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. The presence of the fluorine atom could influence the electronic properties and stability of the resulting MOF.

Furthermore, the combination of the vinyl and carboxylic acid functionalities makes it a candidate for surface modification of materials. The carboxylic acid can anchor the molecule to a surface, while the vinyl group remains available for further reactions, allowing for the creation of functionalized surfaces with specific properties. The use of vinylbenzoic acid derivatives in photocatalyzed cycloaddition reactions on quantum dots suggests possibilities for creating novel nanomaterials. osti.govchemrxiv.org

Theoretical Advancements in Predicting Reactivity and Supramolecular Behavior

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting the chemical behavior of molecules. For this compound, theoretical studies can provide invaluable insights into its reactivity and guide the design of new experiments.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule. nih.govresearchgate.net These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, providing guidance for the development of new synthetic transformations. researchgate.netmdpi.com For instance, computational studies can elucidate the mechanism of catalytic reactions, helping to optimize reaction conditions and catalyst design. nih.gov Theoretical studies on the aminolysis of activated esters have provided guidelines for post-polymerization modification, a concept that could be applied to polymers derived from this compound. chemrxiv.orgresearchgate.net

The presence of the carboxylic acid and fluorine atom suggests a propensity for forming supramolecular assemblies through hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgpreprints.org Theoretical modeling can be used to predict the geometry and stability of these assemblies. Understanding the supramolecular behavior is crucial for designing crystalline materials with desired properties, such as specific packing arrangements or porosities. Computational studies on the supramolecular assemblies of substituted benzoic acids have demonstrated the power of these methods in predicting crystal structures and interaction energies. mdpi.comresearchgate.netmdpi.comsemanticscholar.orgpreprints.org

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethenyl-5-fluorobenzoic acid, and which analytical techniques are critical for confirming its structural integrity?

- Methodology : Common synthetic routes include halogenation of benzoic acid precursors followed by Suzuki coupling to introduce the ethenyl group. For example, fluorination at the 5-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor™), while the ethenyl group may be introduced via palladium-catalyzed cross-coupling reactions .

- Analytical Techniques :

- NMR Spectroscopy : NMR is essential for confirming fluorine placement, while NMR identifies ethenyl protons (δ 5.0–6.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm) and ethenyl (C=C stretch ~1600 cm) functional groups .

Q. How can researchers modify this compound to create derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Esterification : React with methanol/H to form methyl esters, improving solubility for biological assays .

- Amidation : Use carbodiimide coupling agents (e.g., EDC) to synthesize amides for probing enzyme interactions.

- Reduction : Hydrogenation of the ethenyl group (H, Pd/C) yields saturated analogs to study conformational effects .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Guidelines : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the ethenyl group. Avoid prolonged exposure to light or moisture, which may hydrolyze the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural characterization?

- Case Study : If NMR suggests a planar ethenyl group but X-ray crystallography reveals torsional strain, perform DFT calculations (e.g., Gaussian) to model electronic effects. Cross-validate using temperature-dependent NMR to assess conformational flexibility .

- Software Tools : SHELX (for crystallographic refinement) and Mercury (for visualizing bond angles/distances) can identify steric clashes or hydrogen-bonding networks that explain discrepancies .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

- Experimental Design :

- Directing Groups : Use the carboxylic acid as a meta-directing group to control substitution at the 3- or 5-positions.

- Protection/Deprotection : Temporarily protect the –COOH group (e.g., as a methyl ester) to alter electronic effects during nitration or sulfonation .

- Data Analysis : Monitor reaction progress via LC-MS and compare regioselectivity trends with Hammett substituent constants (σ values) .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with cyclooxygenase (COX) enzymes, leveraging the compound’s structural similarity to salicylic acid derivatives.

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (AMBER force field) to assess hydrogen-bonding and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.